![molecular formula C8H7IN2 B2691083 6-Iodo-8-methylimidazo[1,2-a]pyridine CAS No. 861208-21-1](/img/structure/B2691083.png)

6-Iodo-8-methylimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

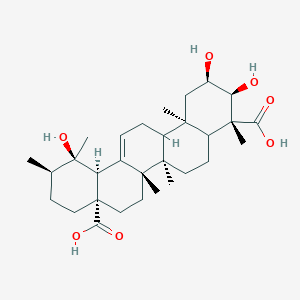

“6-Iodo-8-methylimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H7IN2 . It belongs to the class of halogenated heterocycles and is used as a heterocyclic building block . This compound has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . An NH2CN-promoted convergent integration of three self-sorting domino sequences has been described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as Cc1cc(I)c2nccn2c1 . This structure indicates that the compound contains an iodine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Imaging

6-Iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine, a derivative of 6-Iodo-8-methylimidazo[1,2-a]pyridine, was synthesized and evaluated for its potential in identifying Alzheimer's disease. It showed promise as a probe in positron emission tomography (PET) for imaging beta-amyloid plaques in the human brain (Chang et al., 2009).

Chemical Synthesis Methods

Efficient methods for the preparation of novel 6-aminoimidazo[1,2-a]pyridine derivatives, which are structurally related to this compound, were developed using palladium- or copper-catalyzed methodology (Enguehard et al., 2003).

β-Amyloid Imaging in Alzheimer’s Disease

Studies on 18F-labeled 6-Iodo-2-(4‘-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives explored their use as agents for imaging β-amyloid plaque, a hallmark of Alzheimer’s disease, through PET imaging (Cai et al., 2004).

X-ray Structural Analysis

X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts, similar to this compound, were carried out to understand the electron density distribution and molecular geometry, which are crucial for drug design and development (Tafeenko et al., 1996).

Molecular Electrostatic Potential Studies

Molecular electrostatic potential calculations were performed on 3- and 8-Iodoimidazo[1,2-a]pyridines to investigate the chemoselectivity of their synthesis, providing insights important for the design of related compounds (Zhao et al., 2018).

Synthesis of Bicyclic Imidazoles

A novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including compounds structurally related to this compound, was achieved through a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

Environmental-Friendly Synthesis

An environmentally sustainable approach was used for the synthesis of 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media, a method that could be applied to compounds like this compound (Bhutia et al., 2020).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine derivatives, to which 6-iodo-8-methylimidazo[1,2-a]pyridine belongs, are known to interact with a broad range of biological targets . These compounds have been shown to possess a wide range of biological activity, suggesting that they may interact with multiple targets .

Mode of Action

It is known that the imidazo[1,2-a]pyridine scaffold can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of various imidazo[1,2-a]pyridine derivatives, potentially altering their interaction with biological targets .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad spectrum of biological effects, suggesting that they may influence multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad spectrum of biological effects, suggesting that they may have diverse molecular and cellular impacts .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine derivatives, including “6-Iodo-8-methylimidazo[1,2-a]pyridine”, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Eigenschaften

IUPAC Name |

6-iodo-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAGESFCTCLYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2691000.png)

![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)

![N-(4-keto-2,9-dimethyl-pyrido[1,2-a]pyrimidin-3-yl)-piperonylamide](/img/structure/B2691008.png)

![3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2691012.png)

![N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B2691013.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2691015.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide](/img/structure/B2691019.png)

![Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2691022.png)